molecular formula C15H20N2O2S B2846393 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one CAS No. 952886-91-8

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2846393
CAS No.: 952886-91-8
M. Wt: 292.4
InChI Key: CPHWBMRQAXIKIA-UHFFFAOYSA-N
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Description

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperazine ring substituted with an ethylthio group and a benzoyl group, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used to study the effects of ethylthio and benzoyl groups on biological activity and receptor binding.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could be further developed and studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of the Ethylthio Group: The ethylthio group can be added through nucleophilic substitution reactions using ethylthiol and a suitable leaving group on the benzoyl-substituted piperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl-substituted piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and benzoyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing thiophene rings, which also exhibit diverse biological activities.

    Indole Derivatives: Indole-based compounds, known for their wide range of pharmacological properties.

    Thiazole Derivatives: Thiazole-containing compounds, which are used in various medicinal and industrial applications.

Uniqueness

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is unique due to the combination of its piperazine core with ethylthio and benzoyl substituents. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

4-(3-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-6-11(10-12)13(18)17-9-8-16-14(19)15(17,2)3/h5-7,10H,4,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWBMRQAXIKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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